molecular formula C21H11BrCl2N4O B2804340 3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 477853-52-4

3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline

カタログ番号 B2804340
CAS番号: 477853-52-4
分子量: 486.15
InChIキー: PEOBLDJQIQQZOV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline” is a complex organic molecule that contains several functional groups including a bromophenyl group, a dichlorophenoxy group, and a triazoloquinazoline group. These functional groups could potentially give the compound unique chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several aromatic rings and heterocyclic structures. The presence of the bromine and chlorine atoms could potentially influence the electronic structure and reactivity of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the bromine and chlorine atoms could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and chlorine atoms could potentially increase the compound’s density and boiling point .

科学的研究の応用

Synthesis and Characterization

The synthesis of novel [1,2,4]triazolo[4,3-c]quinazoline derivatives has been explored extensively, with various methods developed for introducing different functional groups to enhance biological activity. For instance, Alagarsamy et al. (2009) synthesized a series of novel 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-ones by cyclization of 3-(3-ethylphenyl)-2-hydrazino-3H-quinazolin-4-one with various one-carbon donors, demonstrating an innovative route with improved yield. Similarly, Gineinah (2001) focused on synthesizing 3,4-dihydro-4-oxo-1,2,3-benzotriazines incorporating 5-substituted 1,2,4-triazolo[4,3-c]quinazoline, showcasing the versatility of these compounds in generating a wide range of heterocyclic systems. These studies highlight the chemical diversity and synthetic accessibility of [1,2,4]triazolo[4,3-c]quinazoline derivatives for potential applications in scientific research (Alagarsamy et al., 2009; Gineinah, 2001).

Pharmacological Investigation

The pharmacological potential of [1,2,4]triazolo[4,3-c]quinazoline derivatives has been a subject of investigation, particularly in the context of antihistaminic and anticancer activities. Studies by Alagarsamy et al. (2009) on novel 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-ones have shown significant in vivo H1-antihistaminic activity, with some compounds demonstrating more potency and less sedation compared to standard drugs. Furthermore, the exploration of cytotoxic effects against cancer cell lines, such as by Ovádeková et al. (2005), indicates the anticancer potential of certain [1,2,4]triazolo[4,3-c]quinazoline derivatives, underscoring their relevance in the development of new therapeutic agents (Alagarsamy et al., 2009; Ovádeková et al., 2005).

Potential for Further Research

The diverse biological activities and synthetic versatility of [1,2,4]triazolo[4,3-c]quinazoline derivatives present ample opportunities for further research. The photophysical properties of amino-[1,1′]-biphenyl-containing 3-aryl-[1,2,4]triazolo[4,3-c]quinazoline derivatives, as studied by Kopotilova et al. (2023), suggest applications in materials science and optoelectronics due to their fluorescent properties and solvatochromic behavior. Additionally, the exploration of antimicrobial activities, as demonstrated by Pandey et al. (2009), reveals the potential of these compounds in addressing bacterial and fungal infections (Kopotilova et al., 2023; Pandey et al., 2009).

作用機序

Target of Action

The primary target of 3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and has emerged as a potential therapeutic target for the treatment of cancer .

Mode of Action

This compound interacts with PCAF by binding to its active site . The binding is facilitated by the bioisosteric modification of the triazolophthalazine ring system of a known PCAF inhibitor, L-45, to its bioisosteric triazoloquinazoline . This interaction results in the inhibition of PCAF’s bromodomain .

Biochemical Pathways

The inhibition of PCAF’s bromodomain by 3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline can affect various biochemical pathways. PCAF is involved in the acetylation of histones, a process that is crucial for the regulation of gene expression. Therefore, the inhibition of PCAF can potentially alter gene expression profiles, affecting various downstream cellular processes .

Pharmacokinetics

The compound’s ability to effectively bind to the active site of pcaf suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the action of 3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline is the inhibition of PCAF’s bromodomain, leading to potential anticancer activity . Some derivatives of this compound have demonstrated comparable cytotoxic activity to that of doxorubicin, a reference anticancer drug .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. It’s always important to handle chemical compounds with care and to follow appropriate safety protocols .

将来の方向性

The future research directions for this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, and testing its safety .

特性

IUPAC Name

3-(4-bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11BrCl2N4O/c22-13-7-5-12(6-8-13)19-26-27-20-15-3-1-2-4-17(15)25-21(28(19)20)29-18-10-9-14(23)11-16(18)24/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOBLDJQIQQZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(N3C(=N2)OC4=C(C=C(C=C4)Cl)Cl)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11BrCl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。